molecular formula C9H7ClFN3O3 B13053718 Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate CAS No. 2135332-61-3

Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate

Cat. No.: B13053718
CAS No.: 2135332-61-3
M. Wt: 259.62 g/mol
InChI Key: ZXLRUTVZGNWHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate is a complex organic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with additional functional groups such as a chloro, fluoro, and oxo group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with suitable aldehydes or ketones.

    Functional Group Modifications: The chloro, fluoro, and oxo groups can be introduced through halogenation and oxidation reactions using reagents like chlorine, fluorine, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce amines or ethers.

Scientific Research Applications

Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate can be compared with other similar compounds, such as:

    Triazolopyridines: Compounds with similar triazole-pyridine structures but different functional groups.

    Halogenated Triazoles: Compounds with halogen atoms (e.g., chloro, fluoro) attached to the triazole ring.

    Fluorinated Pyridines: Compounds with fluorine atoms attached to the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research.

Biological Activity

Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The structure includes a triazolo ring fused with a pyridine moiety and substituents that enhance its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound was evaluated for its ability to inhibit tumor growth in various cancer models.

Key Findings:

  • In vitro assays demonstrated significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MV4;11 (acute myeloid leukemia) with IC50 values in the low micromolar range .
  • The compound exhibited anti-proliferative effects by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies have shown that similar triazole derivatives possess activity against various bacterial strains.

Research Insights:

  • Preliminary tests indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) around 31.25 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Substituent Effect on Activity
Chlorine at position 6Enhances anticancer activity
Fluorine at position 8Contributes to increased potency against tumors
Acetate groupAffects solubility and bioavailability

Mechanism of Action:
The mechanism by which this compound exerts its effects is believed to involve the disruption of DNA synthesis and interference with cellular signaling pathways associated with apoptosis and cell cycle regulation.

Case Studies

  • In Vivo Efficacy : A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
  • Combination Therapy : Research has explored the efficacy of this compound in combination with established chemotherapeutics. Results indicated enhanced antitumor effects when used alongside doxorubicin, suggesting a synergistic mechanism that warrants further investigation .

Properties

CAS No.

2135332-61-3

Molecular Formula

C9H7ClFN3O3

Molecular Weight

259.62 g/mol

IUPAC Name

methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate

InChI

InChI=1S/C9H7ClFN3O3/c1-17-7(15)4-14-9(16)13-3-5(10)2-6(11)8(13)12-14/h2-3H,4H2,1H3

InChI Key

ZXLRUTVZGNWHTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)N2C=C(C=C(C2=N1)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.